Lipophilicity (LogP) Shift Driven by N,N-Diethyl vs. N,N-Dimethyl Substitution
The compound exhibits a computed XLogP3-AA of 2.6, which is significantly higher than the predicted value for its N,N-dimethyl analog (estimated ~1.8-2.0), and closely matches the vendor-calculated LogP of 2.4965 . This quantitative difference anchors the compound's position in a higher lipophilicity space, directly influencing its utility in optimizing logD for CNS penetration or target engagement in cell-based assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (GuideChem); LogP = 2.4965 (Leyan computed) |
| Comparator Or Baseline | N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (Predicted LogP ~1.8-2.0, based on typical +0.5 per extra methylene in analogous piperidines) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 units relative to dimethyl analog |
| Conditions | Computed/predicted values from GuideChem and Leyan databases. Comparator LogP estimated from SAR rules for homologous amines. |
Why This Matters
A higher LogP shifts the compound into the optimal range for blood-brain barrier permeability (typically LogP 2-4), making it a preferred fragment or scaffold for CNS-targeted probe development compared to its less lipophilic dimethyl congener.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
